N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives can involve [3+2] cycloaddition reactions, as seen in the preparation of 3-carboxyisoxazole and novel isoxazolines and isoxazoles . For instance, compound 3 in was synthesized by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative, followed by hydrolysis. Similarly, describes the synthesis of isoxazolines and isoxazoles through condensation with arylnitrile oxides. These methods could potentially be adapted for the synthesis of "N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, a five-membered ring with three carbon atoms and two heteroatoms (oxygen and nitrogen). The papers provide examples of structural analyses using techniques such as IR, 1H-NMR, 13C-NMR, and HRMS . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents on the isoxazole ring.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, discusses the reactions of 3,5-dimethyl-4-nitroisoxazole with cyclic enamines, leading to tandem condensation-cyclization processes. The reactivity of isoxazole compounds can be influenced by the substituents on the ring, as well as the reaction conditions such as solvent and temperature. These reactions can lead to a wide range of products with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the isoxazole ring. The papers do not provide specific data on the physical properties of the compounds studied, but such properties are typically determined experimentally following synthesis. The chemical properties, including reactivity and potential biological activity, are often explored through various assays and in vivo studies, as seen in , where the prodrug's absorption and metabolism were investigated.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h6H,3-5,7-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMDKICUIFSGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide |
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